Structural Distinction at C11: 11-Keto (Prodrug) vs. 11β-Hydroxy (Active) and Impact on Glucocorticoid Receptor Binding
Cortisone 17-Valerate (11-keto) is a prodrug requiring enzymatic reduction by 11β-HSD1 to the active 11β-hydroxy form, hydrocortisone, for potent glucocorticoid receptor (GR) binding. In contrast, Hydrocortisone 17-Valerate (11β-hydroxy) binds directly to GR with high affinity [1]. Class-level inference from corticosteroid pharmacology indicates that 11-keto corticosteroids exhibit significantly lower intrinsic GR binding affinity compared to their 11β-hydroxy counterparts prior to metabolic activation; for example, cortisone demonstrates approximately 0.1-1% of the GR binding affinity of hydrocortisone in vitro [2]. This differentiation dictates distinct applications: Cortisone 17-Valerate is utilized as a research tool to study 11β-HSD1-mediated activation pathways and as an impurity marker, whereas Hydrocortisone 17-Valerate is the active pharmaceutical ingredient (API).
| Evidence Dimension | Glucocorticoid Receptor (GR) Binding Affinity (Relative to Hydrocortisone) |
|---|---|
| Target Compound Data | Cortisone 17-Valerate (11-keto): ~0.1-1% GR affinity prior to 11β-HSD1 reduction (class-level inference based on cortisone) |
| Comparator Or Baseline | Hydrocortisone 17-Valerate (11β-hydroxy): 100% GR affinity (reference) |
| Quantified Difference | ≥99% lower intrinsic receptor binding affinity before metabolic activation |
| Conditions | In vitro GR binding assays; class-level inference from corticosteroid pharmacology |
Why This Matters
This distinction is critical for researchers designing experiments involving prodrug activation, metabolic studies, or analytical method development where the parent compound must be differentiated from its active metabolite.
- [1] PubChem. Cortisone 17-Valerate; Hydrocortisone Valerate. National Library of Medicine. View Source
- [2] Buttgereit F, da Silva JA, Boers M, et al. Standardised nomenclature for glucocorticoid dosages and glucocorticoid treatment regimens: current questions and tentative answers in rheumatology. Ann Rheum Dis. 2002;61(8):718-722. View Source
